molecular formula C19H17N3O B5330113 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one CAS No. 103970-47-4

3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one

Cat. No. B5330113
CAS RN: 103970-47-4
M. Wt: 303.4 g/mol
InChI Key: IUFCFALVGBWTHF-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.

Mechanism of Action

The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one in lab experiments is its potential for use in the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one. One direction is to further investigate its potential use in the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another direction is to explore its potential for use in other research applications, such as neurological disorders.

Synthesis Methods

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one involves the reaction of 2-methyl-3-nitroquinazolin-4(3H)-one with indole-3-ethylamine in the presence of a reducing agent such as palladium on carbon. This method has been successfully used to produce the compound in high yield and purity.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one has been studied for its potential use in various research applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-21-18-9-5-3-7-16(18)19(23)22(13)11-10-14-12-20-17-8-4-2-6-15(14)17/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFCFALVGBWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424228
Record name 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103970-47-4
Record name 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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